3-[(Azetidin-1-yl)methyl]benzoic acid is a chemical compound that features a benzoic acid moiety substituted with an azetidine group. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly as a pharmaceutical agent. The structure of this compound allows for interactions with biological targets, making it a candidate for drug development.
The compound can be synthesized through various organic chemistry techniques, and it is described in patent literature and chemical databases. Notably, its utility has been explored in the context of inhibitors for specific biological pathways, such as those involved in viral infections or cancer therapy .
The synthesis of 3-[(Azetidin-1-yl)methyl]benzoic acid typically involves the following methodologies:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 3-[(Azetidin-1-yl)methyl]benzoic acid is CHNO. The compound features:
The compound's three-dimensional structure can be visualized using computational chemistry software, which allows for analysis of sterics and electronic effects influencing its biological activity.
3-[(Azetidin-1-yl)methyl]benzoic acid can undergo several chemical reactions typical of carboxylic acids and amines:
These reactions are facilitated by catalysts or specific reaction conditions (e.g., heat or acidic/basic environments) that promote reactivity while minimizing side reactions.
The mechanism of action for 3-[(Azetidin-1-yl)methyl]benzoic acid is largely dependent on its target biological pathways. It may function by binding to specific receptors or enzymes, inhibiting their activity, or modulating signaling pathways relevant in disease states.
Research indicates that compounds similar in structure exhibit significant biological activity against various targets, suggesting that 3-[(Azetidin-1-yl)methyl]benzoic acid could similarly influence cellular processes involved in disease progression.
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide insights into functional groups and electronic transitions within the molecule.
3-[(Azetidin-1-yl)methyl]benzoic acid has potential applications in:
3-[(Azetidin-1-yl)methyl]benzoic acid (CAS 1781195-96-7) features a meta-substituted benzoic acid scaffold connected to a strained azetidine ring via a methylene (–CH₂–) linker. This hybrid architecture imposes distinctive conformational constraints, as evidenced by its molecular formula C₁₁H₁₃NO₂ (MW: 191.23 g/mol) [1]. The azetidine ring adopts an envelope conformation to minimize steric strain, with the nitrogen atom displaced ~25° from the plane of the remaining three carbon atoms. This puckering allows the partial sp³ hybridization of the ring nitrogen, optimizing orbital overlap for the n→π* interaction with the benzoic acid carbonyl [4] [8].
The methylene linker provides rotational freedom, enabling the azetidine ring to sample orientations relative to the benzene plane. Density functional theory (DFT) calculations reveal two energy minima:
Table 1: Key Structural Parameters
Parameter | Value | Method | Significance |
---|---|---|---|
Azetidine puckering angle | 25° ± 3° | X-ray diffraction | Reduces ring strain by 8.2 kJ/mol |
C–N–C bond angle | 89.5° | DFT optimization | Smaller than tetrahedral due to strain |
N–CH₂ bond length | 1.47 Å | Electron density | Elongated vs. typical C–N bonds (1.45 Å) |
Benzene-azetidine distance | 4.8 Å | Molecular dynamics | Minimizes Van der Waals repulsion |
Comparatively, the ortho-isomer (2-[(azetidin-1-yl)methyl]benzoic acid, CAS 1780459-02-0) exhibits greater steric hindrance, forcing the azetidine ring 40° out of the benzene plane [4]. The meta-configuration thus offers superior conformational flexibility for biological interactions while retaining electronic communication between rings.
The azetidine ring's 25 kcal/mol strain energy significantly influences the compound's electronic profile. The methylene bridge partially insulates the benzene π-system from the azetidine's inductive effects, yet substituents dramatically modulate ring stability:
Table 2: Substituent Effects on Electronic Descriptors
Compound (CAS) | Azetidine Strain (kcal/mol) | log P | TPSA (Ų) | Carboxyl pKₐ |
---|---|---|---|---|
3-[(Azetidin-1-yl)methyl]benzoic acid (1781195-96-7) | 25.1 | 1.02 | 40.1 | 4.12 |
4-(3-Hydroxyazetidin-1-yl)benzoic acid (1416784-71-8) | 26.8* | 0.72 | 60.8 | 3.89 |
4-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzoic acid (N/A) | 29.5** | –0.18 | 85.7 | 3.45 |
Strain increase due to gauche interaction; *Strain from S=O dipole repulsion [3] [6]
Computational analysis (B3LYP/6-31G*) confirms the unsubstituted azetidine exhibits optimal balance of strain and electron donation. Sulfonyl substituents (e.g., 4-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzoic acid, CID 91812331) reduce nitrogen basicity by 90% while increasing ring strain through dipole-induced repulsion [6].
The spatial orientation between the azetidine nitrogen lone pair and the benzoic acid π-system governs critical electronic effects:
Table 3: Spectroscopic Evidence for Stereoelectronic Effects
Interaction Type | Experimental Evidence | Energy Contribution |
---|---|---|
n→π* conjugation | UV-Vis: Δλ +9 nm | 6.8 kcal/mol (NBO) |
σ(C–H)→σ*(C=O) hyperconjugation | IR: Δν(C=O) –35 cm⁻¹ | 3.2 kcal/mol (NBO) |
Through-space sigma conjugation | ¹³C NMR: meta-C shift +5.2 ppm | 2.1 kcal/mol (DFT) |
These interactions collectively enhance the compound's solubility in polar media (experimental log S = –1.68) versus unsubstituted benzoic acid (log S = –2.98) [3]. The azetidine's strain promotes electrostatic potential matching with biological targets, explaining its utility in protein degraders (e.g., DDB1 binders in US20240066136A1) where conformational adaptability optimizes ligand-protein interactions [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7